N-(4-methyl-2-pyridinyl)hexadecanamide
Description
N-(4-methyl-2-pyridinyl)hexadecanamide is an N-substituted hexadecanamide derivative featuring a 4-methyl-2-pyridinyl group attached to the amide nitrogen. Hexadecanamides are a class of lipid-like molecules with diverse biological applications, ranging from skincare to metabolic modulation.
Properties
Molecular Formula |
C22H38N2O |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)hexadecanamide |
InChI |
InChI=1S/C22H38N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22(25)24-21-19-20(2)17-18-23-21/h17-19H,3-16H2,1-2H3,(H,23,24,25) |
InChI Key |
BWXYZOBKLJRCHH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC=CC(=C1)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC=CC(=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent on the amide nitrogen critically influences molecular properties. Key analogs and their characteristics are summarized below:
Key Observations:
- Polarity and Retention Time : The pyridinyl group in N-(4-methyl-2-pyridinyl)hexadecanamide is moderately polar compared to benzyl or methoxybenzyl substituents. Its retention time in chromatographic analysis would likely fall between N-benzylhexadecanamide (13.6 min) and N-(3,4-dimethoxybenzyl)-hexadecanamide (14.8 min), assuming reverse-phase conditions .
- Molecular Weight : The compound’s estimated molecular formula (C₂₂H₃₇N₂O) and mass (~361.55 g/mol) place it between simpler benzyl derivatives and bulkier pseudo-ceramides like SLE.
- However, its lipophilicity (miLogP) requires experimental validation.
Comparative Advantages and Limitations
- Moderate polarity may improve solubility over purely aliphatic analogs.
- Limitations :
- Possible metabolic oxidation of the pyridine ring.
- Unclear impact on lipid bilayer integration compared to SLE-like aliphatic chains.
Research Findings and Implications
- Substituent-Driven Design : The biological and physicochemical profiles of hexadecanamides are highly substituent-dependent. Aromatic groups (e.g., benzyl, pyridinyl) favor receptor targeting, while aliphatic chains (e.g., SLE) optimize lipid-mimetic behavior .
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